1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Coupling: Palladium catalysts, aryl or vinyl boronic acids.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide yield 1-iodo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene, while coupling reactions with aryl boronic acids produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but lacks the bromomethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Features a trifluoroethyl group instead of a trifluoromethyl group
Uniqueness
1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRXNQMZGWTXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.